30-Fold Serotonin Selectivity: How Venlafaxine's Pharmacological Profile Differs from Other SNRIs
Venlafaxine exhibits a distinct in vitro reuptake inhibition profile. Compared to the SNRI class members milnacipran and duloxetine, venlafaxine shows a significantly higher selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). Specifically, while milnacipran blocks SERT and NET with equal affinity (1:1 ratio) and duloxetine has a 10-fold selectivity for SERT, venlafaxine demonstrates a 30-fold selectivity for SERT inhibition over NET inhibition. [1] This pharmacological distinction is a primary differentiator.
| Evidence Dimension | SERT/NET reuptake inhibition selectivity ratio |
|---|---|
| Target Compound Data | 30:1 (SERT:NET selectivity) |
| Comparator Or Baseline | Milnacipran (1:1 ratio); Duloxetine (10:1 ratio) |
| Quantified Difference | Venlafaxine's SERT selectivity is 30x greater than NET; Milnacipran is balanced (1x); Duloxetine is 10x greater. |
| Conditions | In vitro reuptake inhibition assays |
Why This Matters
This selectivity profile dictates venlafaxine's dose-dependent dual action, enabling precise tailoring of serotonergic and noradrenergic effects for research applications, which is not possible with agents having different selectivity profiles.
- [1] Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: the pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS spectrums, 10(9), 732-747. View Source
